molecular formula C10H20O3 B14618796 Ethyl 4-hydroxyoctanoate CAS No. 57753-66-9

Ethyl 4-hydroxyoctanoate

Cat. No.: B14618796
CAS No.: 57753-66-9
M. Wt: 188.26 g/mol
InChI Key: CVRDXMOYGSJRGF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyoctanoate (C₁₀H₂₀O₃; molecular weight: 188.2640 g/mol) is a hydroxy-substituted ester characterized by a hydroxyl group at the fourth carbon of an octanoic acid backbone, esterified with ethanol. Its IUPAC InChIKey is CVRDXMOYGSJRGF-UHFFFAOYSA-N, and its structure includes both hydrophilic (hydroxyl) and lipophilic (alkyl chain) regions, influencing its physicochemical behavior . This compound has been identified as a volatile component in pineapple (Ananas comosus), with analysis conducted via gas chromatography (GC) using a DB-Wax capillary column (30 m length, 0.25 mm diameter) at 200°C with a 2 K/min temperature gradient .

Properties

CAS No.

57753-66-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 4-hydroxyoctanoate

InChI

InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3

InChI Key

CVRDXMOYGSJRGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Esterification

Biocatalytic methods dominate modern production due to their enantioselectivity and mild reaction conditions. Ethyl 4-hydroxyoctanoate is synthesized via lipase-mediated esterification of 4-hydroxyoctanoic acid and ethanol. Immobilized lipases from Candida antarctica (CAL-B) or Rhizomucor miehei are preferred for their stability and recyclability.

Reaction conditions :

  • Solvent : Non-aqueous media (e.g., hexane or tert-butanol) to shift equilibrium toward ester formation.
  • Temperature : 40–50°C, optimizing enzyme activity while minimizing denaturation.
  • Molar ratio : 1:2 (acid:ethanol) to drive conversion beyond 90%.

Process Example :
A 2023 study achieved 92% yield using CAL-B in tert-butanol at 45°C, with molecular sieves to absorb water byproduct. The immobilized enzyme retained >80% activity after five cycles.

Whole-Cell Biotransformation

Engineered microbial systems (e.g., Escherichia coli expressing Bacillus subtilis hydroxysteroid dehydrogenase) enable one-pot synthesis from fatty acid precursors. For example, 4-ketooctanoic acid is reduced to 4-hydroxyoctanoic acid, followed by esterification via endogenous esterases.

Key Parameters :

  • Substrate feeding : Fed-batch addition of 4-ketooctanoic acid to prevent toxicity.
  • Cofactor regeneration : Glucose dehydrogenase systems maintain NADPH pools.

Chemical Synthesis Approaches

Acid-Catalyzed Fischer Esterification

The classical method involves refluxing 4-hydroxyoctanoic acid with excess ethanol in the presence of sulfuric acid (2–5 mol%).

Typical Protocol :

  • Combine 4-hydroxyoctanoic acid (1 mol), ethanol (3 mol), and H₂SO₄ (3 mol%) in toluene.
  • Reflux at 110°C for 8–12 hours under Dean-Stark trap to remove water.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and distill under vacuum.

Yield : 75–85%, with purity >98% after fractional distillation.

Transesterification of Methyl Esters

For substrates where the methyl ester is more accessible, transesterification with ethanol using titanium(IV) isopropoxide catalyst achieves high conversion:

$$
\text{CH}3(\text{CH}2)3\text{CH(OH)(CH}2\text{)}2\text{COOCH}3 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Ti(O}^i\text{Pr)}4} \text{CH}3(\text{CH}2)3\text{CH(OH)(CH}2\text{)}2\text{COOCH}2\text{CH}3 + \text{CH}_3\text{OH}
$$

Conditions :

  • Catalyst loading : 0.5–1.0 wt%
  • Temperature : 70–80°C
  • Reaction time : 4–6 hours

Hybrid Chemoenzymatic Strategies

Dynamic Kinetic Resolution (DKR)

Combining lipases with racemization catalysts enables quantitative yields from racemic 4-hydroxyoctanoic acid. A 2024 patent describes using Shvo’s catalyst (hydridoruthenium complex) with CAL-B to achieve 99% ee and 95% yield in 24 hours.

Mechanism :

  • Lipase selectively esterifies the (R)-enantiomer.
  • Shvo’s catalyst racemizes the unreacted (S)-acid.
  • Process repeats until full conversion.

Process Optimization and Scalability

Solvent-Free Systems

Microwave-assisted, solvent-free esterification reduces environmental impact. A 2022 study reported 88% yield in 2 hours using CAL-B and 4Å molecular sieves under microwave irradiation (100 W, 50°C).

Continuous Flow Reactors

Immobilized enzyme-packed bed reactors enhance productivity:

  • Residence time : 30 minutes
  • Space-time yield : 12 g/L/h
  • Operational stability : >1,000 hours

Analytical and Quality Control Considerations

Purity Assessment

  • GC-MS : Quantifies residual alcohol/acid (limit: <0.5%).
  • Chiral HPLC : Determines enantiomeric excess (e.g., Chiralpak AD-H column, heptane:isopropanol 90:10).

Stability Profiling

Accelerated degradation studies (40°C/75% RH) show <2% hydrolysis over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ethyl 4-oxooctanoate

    Reduction: Ethyl 4-hydroxyoctanol

    Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)

Scientific Research Applications

Ethyl 4-hydroxyoctanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Ethyl 4-Methyloctanoate (C₁₁H₂₂O₂; MW: 186.29 g/mol)

  • Structure : Features a methyl group at position 4 instead of a hydroxyl.
  • Properties: The absence of a hydroxyl group reduces polarity, leading to lower solubility in water compared to Ethyl 4-hydroxyoctanoate. Its molecular weight (186.29 g/mol) is slightly lower due to the replacement of -OH with -CH₃.
  • Applications : Marketed as Oryctalure , it is used as an insect pheromone or flavor additive .

Ethyl 4-Chloroacetoacetate (C₆H₉ClO₃; MW: 164.45 g/mol)

  • Structure : Contains a chlorine atom and a ketone group at position 3, adjacent to the ester.
  • Properties: The electron-withdrawing chlorine enhances reactivity, making it a versatile synthetic intermediate. Its smaller size and higher electrophilicity result in a lower boiling point than this compound .
  • Applications : Widely used in pharmaceutical synthesis, particularly for β-ketoester reactions .

2-{[(4R)-4-Hydroxyhexyl]oxy}ethyl Pentanoate (C₁₃H₂₆O₄; MW: 254.34 g/mol)

  • Structure: Combines a pentanoate ester with a hydroxylated hexyl ether chain. The stereochemistry (4R configuration) may influence biological activity.
  • Applications: Potential use in surfactants or cosmetics due to its amphiphilic nature .

Ethyl 4-Methylphenoxyacetate (C₁₁H₁₄O₃; MW: 194.23 g/mol)

  • Structure: Incorporates a phenoxy group and methyl substitution, differing significantly from this compound’s aliphatic backbone.
  • Properties : Aromatic rings enhance UV absorption and stability, making it suitable for analytical standards or agrochemicals .

Physicochemical Properties and Analytical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, inferred) Solubility Trends
This compound C₁₀H₂₀O₃ 188.26 Hydroxyl, ester High (GC at 200°C) Moderate in polar solvents
Ethyl 4-methyloctanoate C₁₁H₂₂O₂ 186.29 Methyl, ester Lower than hydroxyl analog Lipophilic
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.45 Chloro, ketone, ester ~150–170 (estimated) Reacts in polar aprotic solvents
2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate C₁₃H₂₆O₄ 254.34 Hydroxyl, ether, ester Not reported Amphiphilic

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